4-(1-Aminopentyl)benzene-1,2-diol
Description
4-(1-Aminopentyl)benzene-1,2-diol is a synthetic organic compound featuring a benzene-1,2-diol (catechol) core substituted with a 1-aminopentyl side chain. The catechol moiety is critical for hydrogen bonding and redox activity, while the substituent (e.g., aromatic, alkyl, or amino groups) dictates solubility, binding affinity, and biological activity .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(1-aminopentyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,9,13-14H,2-4,12H2,1H3 |
InChI Key |
KCTAPVIDNCYKOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=C(C=C1)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopentyl)benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with benzene, which undergoes nitration to form nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in aminobenzene.
Alkylation: The aminobenzene is alkylated with a pentyl group to form 4-(1-Aminopentyl)benzene.
Hydroxylation: Finally, the benzene ring is hydroxylated at the 1 and 2 positions to yield 4-(1-Aminopentyl)benzene-1,2-diol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopentyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can oxidize the hydroxyl groups.
Reduction: Catalytic hydrogenation can reduce the amino group.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Quinones and carboxylates.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
4-(1-Aminopentyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, dyes, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(1-Aminopentyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Below is a detailed comparison of 4-(1-Aminopentyl)benzene-1,2-diol analogues based on substituent groups, physicochemical properties, and biological activities:
Table 1: Key Properties of Benzene-1,2-diol Derivatives
Detailed Research Findings
Structural Modifications and Fluorescence Properties
- Extended Aromatic Systems : Compounds like (E)-4-(2-(pyren-2-yl)vinyl)benzene-1,2-diol exhibit prolonged fluorescence lifetimes due to expanded π-conjugation, enabling real-time tracking of amyloid fibril conformational changes .
- Substituent Position : The binding orientation of naphthyl-substituted analogues (e.g., SB-11 vs. SB-14) to transthyretin (TTR) is reversed depending on the naphthalene substitution site (1- vs. 2-position), affecting emission maxima .
Alkoxy Chain Length and Physicochemical Behavior
- Derivatives with alkoxyethyl groups (e.g., 4a–4f) show a direct correlation between chain length and lipophilicity. Methoxyethyl derivatives (4a) are liquids, while longer chains (e.g., hexyloxy in 4e) enhance membrane permeability, critical for drug delivery .
Stereochemical and Isomeric Effects
- Isoprenylated stilbenes (e.g., compounds 1 and 2 from Artocarpus chama) demonstrate that cis/trans isomerism influences biological source specificity. The cis-isomer (compound 2) is the first reported in Moraceous plants, highlighting structural uniqueness in natural products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
